1-Butyl-3-methylimidazolium dibutyl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

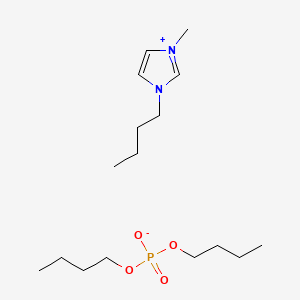

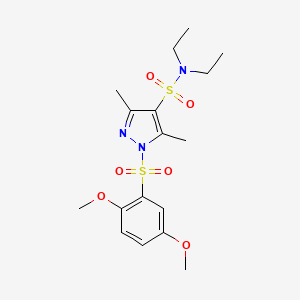

1-Butyl-3-methylimidazolium dibutyl phosphate is an imidazolium compound salt . It is light yellow to brown in color . The molecular formula is C16H33N2O4P and the molecular weight is 348.42 .

Synthesis Analysis

A novel ionic liquid, 1-butyl-3-methyl imidazolium dibutyl phosphate, was prepared by reacting tributylphosphate with methylimidazole directly .Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylimidazolium dibutyl phosphate is confirmed by the electric spraying mass chromatography .Chemical Reactions Analysis

The thermal stability and pyrolysis products of 1-butyl-3-methylimidazolium dibutyl phosphate have a great impact on its flame retardancy . The rapid evaporation of the volatile products accumulated in the IL when the sample is heated to the target pyrolysis temperature without decomposition to the simple gaseous compounds (nitrogen, ammonia, methane, etc.) that are not retained in the cryo-trap and chromatographic column .Physical And Chemical Properties Analysis

1-Butyl-3-methylimidazolium dibutyl phosphate is insoluble in water . It has a specific gravity of 1.05 and a refractive index of 1.47 .科学研究应用

Solvent for Organic Synthesis

[Bmim][DBP] serves as an excellent solvent for organic reactions due to its non-volatile nature and thermal stability . It can dissolve a wide range of organic, inorganic, and polymeric materials, making it highly versatile for various synthetic pathways.

Electrolyte in Electrochemical Applications

Due to its ionic conductivity and good electrochemical stability, [Bmim][DBP] is used as an electrolyte in batteries and supercapacitors . It helps in the efficient transport of ions, which is crucial for the storage and delivery of electrical energy.

Catalyst for Green Chemistry

Ionic liquids like [Bmim][DBP] are known for their role in green chemistry as environmentally friendly catalysts . They can be used to catalyze reactions with reduced waste, avoiding the need for harmful solvents.

Extraction and Separation Processes

[Bmim][DBP] has unique properties that make it suitable for extraction and separation processes . It can selectively dissolve certain compounds, facilitating the separation of mixtures without the use of volatile organic compounds.

Heat Transfer Fluid

The thermal stability and low vapor pressure of [Bmim][DBP] allow it to function as a heat transfer fluid in industrial processes . It can operate at high temperatures without decomposing, which is beneficial for processes requiring precise temperature control.

Biomass Processing

In the field of biomass processing, [Bmim][DBP] is used to pretreat lignocellulosic biomass . This pretreatment enhances the accessibility of enzymes to the biomass, improving the efficiency of subsequent biofuel production.

安全和危害

未来方向

作用机制

Target of Action

1-Butyl-3-methylimidazolium dibutyl phosphate is an ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . The primary targets of 1-Butyl-3-methylimidazolium dibutyl phosphate are the reactants in the chemical reactions where it is used as a solvent .

Mode of Action

1-Butyl-3-methylimidazolium dibutyl phosphate interacts with its targets by providing a medium for the chemical reactions . As an ionic liquid, it can dissolve a wide range of organic and inorganic compounds, and it can facilitate various types of chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by 1-Butyl-3-methylimidazolium dibutyl phosphate depend on the specific chemical reactions it is involved in . As a solvent, it can influence the rate and selectivity of the reactions .

Pharmacokinetics

Like other ionic liquids, it is expected to have low volatility and high thermal stability .

Result of Action

The molecular and cellular effects of 1-Butyl-3-methylimidazolium dibutyl phosphate’s action are the outcomes of the chemical reactions it facilitates . These can vary widely depending on the specific reactions .

Action Environment

The action, efficacy, and stability of 1-Butyl-3-methylimidazolium dibutyl phosphate can be influenced by various environmental factors. For instance, its solvation ability can be affected by temperature . It is also sensitive to moisture, which can affect its properties and performance .

属性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;dibutyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C8H19O4P/c1-3-4-5-10-7-6-9(2)8-10;1-3-5-7-11-13(9,10)12-8-6-4-2/h6-8H,3-5H2,1-2H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXQJRGQUZXUMU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CCCCOP(=O)([O-])OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

663199-28-8 |

Source

|

| Record name | 1-Butyl-3-methylimidazolium dibutyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is known about the thermal stability of 1-Butyl-3-methylimidazolium dibutyl phosphate?

A1: Research has been conducted to analyze the thermal decomposition kinetics of 1-Butyl-3-methylimidazolium dibutyl phosphate. [] This research provides valuable insights into the stability of the compound at different temperatures, which is crucial for various applications.

Q2: Can 1-Butyl-3-methylimidazolium dibutyl phosphate be used to improve the flame retardancy of materials?

A2: Studies have shown that 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) can play a significant role in enhancing the flame retardancy of epoxy resins. [] The research delves into the difunctional effects of [Bmim][DBP] during the curing process of epoxy resins and its contribution to improved flame resistance.

Q3: How does 1-Butyl-3-methylimidazolium dibutyl phosphate impact the separation of acetonitrile and water?

A3: Research indicates that 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) can enhance the relative volatility of acetonitrile in a mixture with water, even to the point of eliminating the azeotropic point. [] This finding highlights its potential application in separation processes involving these two solvents.

Q4: What is the electrical conductivity of 1-Butyl-3-methylimidazolium dibutyl phosphate in different solvents?

A4: Studies have investigated the electrical conductivity of 1-Butyl-3-methylimidazolium dibutyl phosphate in various solvents, including acetone, water, DMF, and acetic acid. [] The research revealed significant differences in conductivity depending on the solvent used, with the highest conductivity observed in water and the lowest in acetic acid.

Q5: Can 1-Butyl-3-methylimidazolium dibutyl phosphate be used in the production of textiles?

A5: 1-Butyl-3-methylimidazolium dibutyl phosphate has been explored as a component in the production of water-washable silk composite fibers. [] The research suggests that its inclusion contributes to the fiber's resistance to ultraviolet light, static electricity, and repeated washing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)

![3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2588965.png)

![N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2588966.png)

![3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2588968.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2588973.png)

![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)